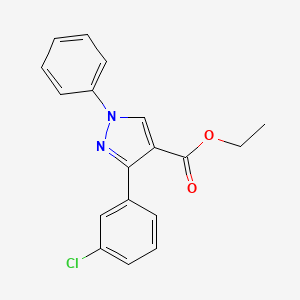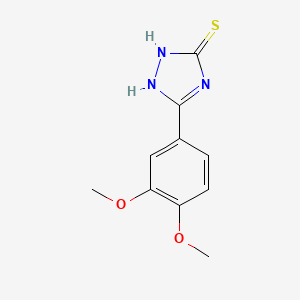
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, also known as MNQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is not fully understood, but studies have suggested that it may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to disrupt bacterial cell membranes and inhibit bacterial growth.
Biochemical and Physiological Effects:
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has been shown to affect various biochemical and physiological processes, including cell cycle progression, DNA damage repair, and oxidative stress. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been shown to induce the expression of pro-inflammatory cytokines in immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has several advantages for lab experiments, including its ease of synthesis and low cost. However, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline, including the investigation of its potential as a therapeutic agent for various diseases, the development of more efficient synthesis methods, and the exploration of its potential in other fields, such as materials science and catalysis.
In conclusion, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis and low cost make it an attractive compound for lab experiments, and its potential as a therapeutic agent warrants further investigation.
Méthodes De Synthèse
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction, Suzuki-Miyaura cross-coupling reaction, and Buchwald-Hartwig amination reaction. The most commonly used method is the Pictet-Spengler reaction, which involves the condensation of 2-naphthylamine and 4-methylpiperazine in the presence of an acid catalyst.
Applications De Recherche Scientifique
4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown potential in various scientific research applications, including cancer treatment, antimicrobial activity, and photodynamic therapy. Studies have shown that 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline exhibits cytotoxicity against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has shown antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. 4-(4-methyl-1-piperazinyl)-2-(2-naphthyl)quinoline has also been investigated as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that produces reactive oxygen species, leading to cell death.
Propriétés
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-naphthalen-2-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3/c1-26-12-14-27(15-13-26)24-17-23(25-22-9-5-4-8-21(22)24)20-11-10-18-6-2-3-7-19(18)16-20/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKNYJHOWPSASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chloro-3-pyridinyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5875543.png)

![methyl {[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5875552.png)

![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![5-[(2,4-dichlorophenoxy)methyl]-3-(1-piperidinylmethyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5875589.png)

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)
![N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
